Chemical properties of (2,6-Dichloro-benzyl)-isopropyl-amine
Chemical properties of (2,6-Dichloro-benzyl)-isopropyl-amine
An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloro-benzyl)-isopropyl-amine
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, characterization, and handling of (2,6-Dichloro-benzyl)-isopropyl-amine. As a sterically hindered secondary benzylamine, this compound presents unique characteristics relevant to its potential application as an intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes theoretical knowledge with practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
(2,6-Dichloro-benzyl)-isopropyl-amine is a substituted secondary amine characterized by a benzyl group bearing two chlorine atoms in the ortho positions, and an isopropyl group on the nitrogen atom. The steric hindrance imposed by the 2,6-dichloro substitution pattern significantly influences the reactivity and physicochemical properties of the amine functionality. This guide delves into these properties, offering a robust framework for its synthesis, analysis, and safe handling. While this specific molecule is not extensively documented in public literature, its properties can be reliably inferred and predicted based on well-established principles of physical organic chemistry and data from closely related analogues.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of all chemical research. The following tables summarize the key identifiers and the predicted physicochemical properties of (2,6-Dichloro-benzyl)-isopropyl-amine.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | N-[(2,6-dichlorophenyl)methyl]propan-2-amine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₃Cl₂N | Calculated |
| Molecular Weight | 218.12 g/mol | Calculated |
| Canonical SMILES | CC(C)NCC1=C(Cl)C=CC=C1Cl | Structure-based |
| InChI Key | (Predicted) Based on analogues | Structure-based |
| CAS Number | Not assigned. Analogue 2,4-dichloro isomer is 46190-62-9.[1] | - |
Table 2: Predicted and Estimated Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Insights |
| LogP (Octanol/Water) | ~3.6 - 3.8 | Higher than the unchlorinated analogue (XLogP3 = 2.3)[2] due to the lipophilicity of the two chlorine atoms. Similar to the 2,4-dichloro isomer (XLogP3 = 3.6).[1] |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Expected to be lower than non-halogenated benzylamines (pKa ~9.3)[4] due to the electron-withdrawing inductive effect of the chlorine atoms, which destabilizes the protonated form. |
| Boiling Point | ~270 - 285 °C | Higher than N-isopropylbenzylamine (199-200 °C) due to increased molecular weight and van der Waals forces. The 2,4-dichloro isomer has a predicted boiling point around 276-280 °C.[3] |
| Water Solubility | Very Low | The high LogP value suggests poor aqueous solubility. Benzylamine itself is water-soluble, but substitution significantly alters this property.[4][5] |
| Density | ~1.15 - 1.20 g/cm³ | Expected to be significantly denser than water, similar to other dichlorinated aromatic compounds. 3,4-Dichlorobenzylamine has a density of 1.320 g/cm³. |
Synthesis and Mechanistic Insights: Reductive Amination
The most direct and efficient method for synthesizing (2,6-Dichloro-benzyl)-isopropyl-amine is through the reductive amination of 2,6-dichlorobenzaldehyde with isopropylamine. This is a cornerstone reaction in medicinal chemistry for C-N bond formation.[6]
Causality of the Synthetic Strategy
Direct alkylation of isopropylamine with 2,6-dichlorobenzyl chloride is a viable but less clean alternative. It often leads to over-alkylation, forming a tertiary amine and even a quaternary ammonium salt. Reductive amination circumvents this issue by first forming an imine (or iminium ion) intermediate, which is then reduced in situ to the desired secondary amine.[7] This one-pot approach offers high selectivity and yield.
The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often preferred because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require stringent pH control.[8] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but introduces cyanide waste streams.[7]
Proposed Synthetic Workflow Diagram
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Amine Addition: Add isopropylamine (1.1 eq). If using an amine salt, a mild base like triethylamine (NEt₃) may be required to liberate the free amine.[6] Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq). The addition may be slightly exothermic. Monitor the reaction progress by TLC or LC-MS. Stir at room temperature for 3-12 hours, or until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure (2,6-Dichloro-benzyl)-isopropyl-amine.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic signatures.
Predicted ¹H and ¹³C NMR Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.05 (m, 3H): Aromatic protons. The symmetry of the 2,6-dichloro substitution will result in a characteristic AA'B pattern (a triplet-like peak for the para-proton and a doublet-like peak for the two meta-protons).
-
δ 3.80 (s, 2H): Benzylic protons (Ar-CH₂ -N). The signal is a singlet as there are no adjacent protons.
-
δ 2.90 (septet, 1H): Isopropyl methine proton (-N-CH (CH₃)₂). It will be split into a septet by the six equivalent methyl protons.
-
δ 1.15 (d, 6H): Isopropyl methyl protons (-CH(C H₃)₂). They appear as a doublet due to coupling with the methine proton.
-
δ 1.5-2.0 (br s, 1H): Amine proton (N-H ). This signal is often broad and may not be observed, or its chemical shift can vary with concentration and temperature.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~136-138: Aromatic quaternary carbons attached to chlorine (C-Cl).
-
δ ~135-136: Aromatic quaternary carbon attached to the benzyl group.
-
δ ~128-130: Aromatic CH carbons.
-
δ ~50-52: Benzylic carbon (-C H₂-N).
-
δ ~48-50: Isopropyl methine carbon (-C H-).
-
δ ~22-24: Isopropyl methyl carbons (-C H₃).
-
Infrared (IR) Spectroscopy
-
~3300-3400 cm⁻¹ (weak, sharp): N-H stretch for a secondary amine.
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2970 cm⁻¹: Aliphatic C-H stretch (from isopropyl and benzyl groups).
-
~1470, 1580 cm⁻¹: Aromatic C=C ring stretches.
-
~1100-1200 cm⁻¹: C-N stretch.
-
~750-800 cm⁻¹ (strong): C-Cl stretch.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expect a characteristic cluster of peaks due to the presence of two chlorine atoms. The M⁺ peak will be at m/z 217. The (M+2)⁺ peak will be approximately 65% of the intensity of the M⁺ peak, and the (M+4)⁺ peak will be about 10% of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation: The most prominent fragment will likely result from benzylic cleavage to form the 2,6-dichlorobenzyl cation at m/z 159 (with its own Cl isotope pattern).
Reactivity and Potential Applications
The chemical behavior of (2,6-Dichloro-benzyl)-isopropyl-amine is dictated by the interplay between the secondary amine and the sterically encumbered dichlorophenyl ring.
-
Nucleophilicity: The nitrogen lone pair is sterically shielded by both the bulky isopropyl group and the two ortho-chloro substituents. This significantly hinders its ability to act as a nucleophile in Sₙ2 reactions. While it can still undergo reactions like acylation or sulfonylation, it will require more forcing conditions compared to less hindered amines like N-isopropylbenzylamine.[9]
-
Basicity: The amine is basic and will readily form salts with acids.[4] This property is crucial for purification and formulation. The pKa is reduced by the electron-withdrawing chlorine atoms, making it a weaker base than its non-chlorinated counterpart.
-
Potential Applications: The 2,6-dichlorophenyl moiety is a known pharmacophore in several active compounds. The steric hindrance can be an advantage in drug design, potentially improving selectivity for a biological target or increasing metabolic stability by preventing N-dealkylation. This molecule is an excellent starting point for creating libraries of N-substituted derivatives for screening in pharmaceutical and agrochemical discovery programs.
Safety, Handling, and Toxicology
No specific toxicological data exists for (2,6-Dichloro-benzyl)-isopropyl-amine. The following recommendations are based on data from closely related compounds.
Hazard Assessment:
-
Corrosivity: Dichlorobenzylamines are classified as corrosive and can cause severe skin burns and eye damage.[10] It should be assumed that (2,6-Dichloro-benzyl)-isopropyl-amine shares these properties.
-
Toxicity: Related compounds are listed as toxic if swallowed.[10] Inhalation should be avoided. The toxicological properties have not been fully investigated, and the compound should be treated as hazardous.
-
Environmental: Dichlorobenzenes are known environmental contaminants with documented toxicity.[11][12] Proper disposal is critical.
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
References
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FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). [Link]
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PubChemLite. 2,6-dichlorobenzylamine (C7H7Cl2N). [Link]
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U.S. Environmental Protection Agency. 2,4-Dichloro-N-isopropylbenzylamine Properties. [Link]
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MDPI. (2017, October 12). 1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine. [Link]
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